MFCD02355996
Description
MFCD02355996 is a chemical compound registered under the MDL number system, commonly used in coordination chemistry and catalysis. Such ligands are critical in stabilizing transition metal complexes for applications in asymmetric synthesis, polymerization, and industrial catalysis .
Properties
IUPAC Name |
7-hydroxy-3-(3-methylphenoxy)-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3NO5/c1-13-3-2-4-14(11-13)30-20-18(28)15-5-6-17(27)16(12-26-7-9-29-10-8-26)19(15)31-21(20)22(23,24)25/h2-6,11,27H,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWDWKUYOWZVPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Compound 1: CAS 1761-61-1 (MDL: MFCD00003330)
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Key Properties :
- Functional Comparison :
- While MFCD02355996 is hypothesized to act as a ligand, CAS 1761-61-1 is a brominated aromatic carboxylic acid derivative. Structural divergence lies in the absence of phosphine-alkene moieties in CAS 1761-61-1, limiting its utility in metal coordination compared to MFCD02355994.
- Synthetic Methodology : CAS 1761-61-1 is synthesized via A-FGO-catalyzed reactions in tetrahydrofuran (THF), emphasizing green chemistry principles, whereas this compound likely requires tailored phosphine-alkene coupling strategies .
Compound 2: CAS 56469-02-4 (MDL: MFCD02258901)
- Molecular Formula: C₉H₉NO₂
- Molecular Weight : 163.17 g/mol
- Key Properties: Boiling Point: 358.3°C (predicted).
- Functional Comparison: CAS 56469-02-4 is a hydroxylated isoquinolinone derivative with applications in medicinal chemistry. Reactivity: CAS 56469-02-4 undergoes methylation and nucleophilic substitution reactions, whereas this compound’s reactivity is dominated by phosphine-metal electron donation and alkene π-bond interactions .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
Research Findings and Implications
- Catalytic Efficiency : Phosphine-alkene ligands like this compound exhibit superior metal-binding stability compared to brominated or hydroxylated analogs, as evidenced by their use in asymmetric hydrogenation (e.g., Rhodium or Ruthenium complexes) .
- Thermodynamic Stability: Computational models suggest that hybrid ligands with phosphine donors (e.g., this compound) have lower activation energies in catalytic cycles than purely nitrogen- or oxygen-donor systems .
- Safety and Handling : Unlike CAS 1761-61-1, this compound’s safety profile remains undocumented, necessitating rigorous toxicity studies before industrial adoption .
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